2-(2,4-dimethylphenyl)-5,7-dimethyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-3(8),9,11,13,15-pentaene-4,6,17-trione
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Overview
Description
5-(2,4-dimethylphenyl)-1,3-dimethyl-5,5a-dihydro-1H-indeno[2’,1’:5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione is a complex organic compound that belongs to the class of fused heterocyclic systems. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes a pyrido[2,3-d]pyrimidine core, which is a common scaffold in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,4-dimethylphenyl)-1,3-dimethyl-5,5a-dihydro-1H-indeno[2’,1’:5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione can be achieved through various synthetic routes. One common method involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures (250°C) in a mixture of diphenyl oxide and biphenyl . Another method involves the use of bismuth triflate as a catalyst in a one-pot, three-component reaction with 6-amino-1,3-dimethyluracil, arylaldehydes, and malononitrile .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
5-(2,4-dimethylphenyl)-1,3-dimethyl-5,5a-dihydro-1H-indeno[2’,1’:5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidative coupling and intramolecular cyclization.
Reduction: Reduction reactions are less common but can be achieved under specific conditions.
Substitution: The compound can undergo substitution reactions, particularly at the methyl and phenyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as m-chloroperbenzoic acid for oxidation reactions.
Reducing agents: Specific reducing agents depending on the desired product.
Catalysts: Bismuth triflate and other metal-free catalysts for cyclization reactions.
Major Products
The major products formed from these reactions include various substituted pyrido[2,3-d]pyrimidines and their derivatives, which exhibit a range of biological activities .
Scientific Research Applications
5-(2,4-dimethylphenyl)-1,3-dimethyl-5,5a-dihydro-1H-indeno[2’,1’:5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-(2,4-dimethylphenyl)-1,3-dimethyl-5,5a-dihydro-1H-indeno[2’,1’:5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione involves its interaction with specific molecular targets and pathways. For example, as a CDK2 inhibitor, it binds to the CDK2/cyclin A2 complex, inhibiting its activity and leading to cell cycle arrest and apoptosis in cancer cells . The compound’s structure allows it to fit into the active site of the enzyme, blocking its function and preventing the proliferation of cancer cells.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another class of CDK2 inhibitors with similar biological activities.
Pyrido[2,3-d]pyrimidin-5-one: Known for its antiproliferative and antimicrobial activities.
Pyrimidino[4,5-d][1,3]oxazine: Exhibits a range of biological activities, including anti-inflammatory and analgesic effects.
Uniqueness
5-(2,4-dimethylphenyl)-1,3-dimethyl-5,5a-dihydro-1H-indeno[2’,1’:5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione is unique due to its specific structure, which allows it to interact with multiple molecular targets. Its fused heterocyclic system provides a versatile scaffold for the development of new drugs with diverse biological activities .
Properties
Molecular Formula |
C24H21N3O3 |
---|---|
Molecular Weight |
399.4 g/mol |
IUPAC Name |
2-(2,4-dimethylphenyl)-5,7-dimethyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-3(8),9,11,13,15-pentaene-4,6,17-trione |
InChI |
InChI=1S/C24H21N3O3/c1-12-9-10-14(13(2)11-12)17-18-20(15-7-5-6-8-16(15)21(18)28)25-22-19(17)23(29)27(4)24(30)26(22)3/h5-11,17-18H,1-4H3 |
InChI Key |
JZWYIRYKKYBXJU-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C2C3C(=NC4=C2C(=O)N(C(=O)N4C)C)C5=CC=CC=C5C3=O)C |
Canonical SMILES |
CC1=CC(=C(C=C1)C2C3C(=NC4=C2C(=O)N(C(=O)N4C)C)C5=CC=CC=C5C3=O)C |
Origin of Product |
United States |
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